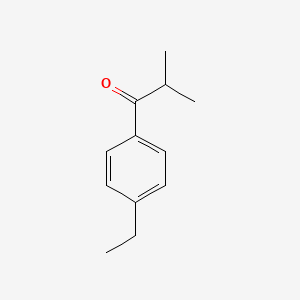

1-(4-Ethylphenyl)-2-methylpropan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-ethylphenyl)-2-methylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-4-10-5-7-11(8-6-10)12(13)9(2)3/h5-9H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFZXPKYGNCVADM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68857-86-3 | |

| Record name | 1-(4-ethylphenyl)-2-methylpropan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Strategies for 1 4 Ethylphenyl 2 Methylpropan 1 One and Its Derivatives

Established Retrosynthetic Approaches for Aryl Alkyl Ketones

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For aryl alkyl ketones like 1-(4-ethylphenyl)-2-methylpropan-1-one, the most logical disconnection is the carbon-carbon bond between the carbonyl group and the aromatic ring. youtube.comyoutube.com This bond is strategically broken because its formation in the forward direction corresponds to a reliable and well-established reaction: the Friedel-Crafts acylation. youtube.com

This disconnection approach, known as a Friedel-Crafts transform, yields two key synthons: an acyl cation (or an equivalent electrophile) and an aromatic nucleophile. libretexts.org For the target molecule, this translates to an isobutyryl cation and an ethylbenzene (B125841) molecule. The corresponding synthetic equivalents for these synthons are an isobutyryl halide (or anhydride) and ethylbenzene, respectively. This retrosynthetic pathway is highly effective as it leads directly to one of the most fundamental reactions for C-C bond formation on an aromatic ring. nih.gov

| Target Molecule | Disconnection | Synthons | Starting Materials (Synthetic Equivalents) |

| This compound | C(aryl)-C(carbonyl) Bond | Isobutyryl cation + Ethylbenzene | Isobutyryl chloride + Ethylbenzene |

Targeted Synthesis via Friedel-Crafts Acylation Methodologies

The Friedel-Crafts acylation, first reported in 1877, remains a primary and widely used method for synthesizing aryl ketones. nih.gov The reaction involves the electrophilic aromatic substitution of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst. libretexts.org

The general mechanism proceeds through several key steps:

Formation of the Electrophile: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the halogen of the acyl halide, forming a complex.

Generation of the Acylium Ion: This complex then dissociates to form a resonance-stabilized acylium ion, which serves as the active electrophile. libretexts.org

Electrophilic Attack: The electron-rich aromatic ring attacks the acylium ion, forming a new C-C bond and a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org

Deprotonation: A base (such as AlCl₄⁻) removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst. libretexts.orgyoutube.com

A key advantage of Friedel-Crafts acylation over the related alkylation is that the product, an aryl ketone, contains a deactivating acyl group. This deactivation prevents further acylation of the product, thus avoiding the issue of poly-substitution that often plagues Friedel-Crafts alkylation. libretexts.orglibretexts.orgchemguide.co.uk

The direct synthesis of this compound is achieved by the Friedel-Crafts acylation of ethylbenzene with an isobutyryl halide, typically isobutyryl chloride, using a Lewis acid catalyst like aluminum chloride (AlCl₃). masterorganicchemistry.comgoogle.com

The ethyl group on the benzene (B151609) ring is an activating, ortho-, para-directing substituent. Therefore, the acylation reaction yields a mixture of isomers. The major product is the desired para-substituted isomer, this compound, due to the steric hindrance at the ortho position from the ethyl group. oregonstate.edu A minor amount of the ortho-isomer, 1-(2-ethylphenyl)-2-methylpropan-1-one, is also typically formed.

Reaction Conditions and Isomer Distribution:

| Reactants | Catalyst | Solvent | Temperature | Major Product (Yield) | Minor Product |

|---|

Yields and isomer ratios can vary significantly based on specific reaction conditions such as temperature, catalyst loading, and reaction time. google.comoregonstate.edu

Novel Catalytic Approaches for Ketone Synthesis

While Friedel-Crafts acylation is robust, its reliance on stoichiometric amounts of corrosive Lewis acids has driven research into alternative, more sustainable catalytic methods.

A modern approach to ketone synthesis involves the direct oxidation of a C-H bond at the benzylic position of an alkylbenzene. This strategy offers high atom economy by avoiding the need for pre-functionalized starting materials. Recent research has demonstrated a visible-light-induced, metal-free C-H oxygenation process for producing aromatic ketones. lidsen.com

This method utilizes an organic dye, such as Eosin Y, as a photocatalyst and atmospheric air as the terminal oxidant. lidsen.com The reaction proceeds under mild conditions (room temperature) and shows high functional group tolerance. The proposed mechanism involves an electron transfer pathway, where the excited photocatalyst initiates the oxidation of the benzylic C-H bond. For a precursor like 1-ethyl-4-(2-methylpropyl)benzene, this method could selectively oxidize the benzylic position to yield this compound. lidsen.com

| Precursor | Catalyst | Oxidant | Conditions | Product |

| 1-Ethyl-4-(2-methylpropyl)benzene | Eosin Y (photocatalyst) | Air (O₂) | Visible Light, Room Temperature | This compound |

Transition metal catalysis provides a powerful and versatile platform for the synthesis of aryl alkyl ketones, often under milder conditions and with greater functional group compatibility than classical methods. researchgate.net These reactions typically involve the cross-coupling of an aryl partner (e.g., an aryl halide or boronic acid) with an acyl partner. organic-chemistry.org

Palladium-catalyzed carbonylative coupling reactions, for example, can construct aryl alkyl ketones by coupling aryl halides with organometallic reagents under a carbon monoxide atmosphere. chemistryviews.org Similarly, nickel-catalyzed reactions have been developed for the α-arylation of ketones or the coupling of aldehydes with aryl halides. researchgate.netscribd.com These methods expand the toolkit for forging the critical aryl-carbonyl bond.

Rhodium-catalyzed hydroacylation has emerged as a highly atom-economical method for synthesizing ketones. scholaris.ca This reaction involves the intramolecular or intermolecular addition of an aldehyde C-H bond across a C-C multiple bond (alkene or alkyne). rsc.orgacs.org

The catalytic cycle is generally understood to involve three key steps: acs.org

Oxidative Addition: The Rh(I) catalyst undergoes oxidative addition into the aldehyde C-H bond, forming an acyl-rhodium(III) hydride intermediate.

Migratory Insertion: The alkene or alkyne substrate inserts into the rhodium-hydride bond.

Reductive Elimination: The resulting intermediate undergoes C-C bond-forming reductive elimination to release the ketone product and regenerate the active Rh(I) catalyst.

For the synthesis of a branched ketone like this compound, an intermolecular hydroacylation could be envisioned between 4-ethylbenzaldehyde (B1584596) and propene, although regioselectivity can be a challenge. More commonly, the reaction is used with chelating aldehydes to direct the coupling. acs.orgnih.gov This approach represents a cutting-edge strategy for ketone synthesis, avoiding the use of organometallic reagents and generating minimal waste. scholaris.ca

Transition Metal-Catalyzed Coupling Reactions for Aryl Alkyl Ketones

Palladium-Catalyzed α-Arylation (relevant for analogs)

The formation of a carbon-carbon bond between an aromatic ring and the α-carbon of a ketone is a cornerstone of modern organic synthesis. Palladium-catalyzed α-arylation, an extension of the acclaimed Buchwald-Hartwig cross-coupling chemistry, provides a powerful method for creating analogs of this compound. nih.gov This reaction typically involves the coupling of an aryl halide or triflate with a ketone enolate in the presence of a palladium catalyst and a suitable base. organic-chemistry.org

The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the ketone enolate to the palladium center and subsequent reductive elimination to form the α-aryl ketone and regenerate the Pd(0) catalyst. The choice of ligand is critical for the reaction's success, with sterically hindered and electron-rich phosphine (B1218219) ligands often being employed to facilitate the catalytic cycle. nih.govorganic-chemistry.org For instance, catalysts incorporating ligands like BrettPhos have proven highly efficient for the α-arylation of ketones with nitroarenes. bohrium.com Similarly, catalyst systems using electron-rich phosphines with a biphenyl (B1667301) skeleton demonstrate high activity and selectivity, even for ketones with multiple enolizable positions. organic-chemistry.org The reaction conditions, including the choice of base (e.g., sodium tert-butoxide) and solvent, are optimized to ensure high conversion and yield. nih.gov

This methodology allows for the synthesis of a diverse library of analogs by varying both the ketone starting material and the aryl coupling partner. Aryl bromides, chlorides, and even nitroarenes can serve as the aromatic source. bohrium.comorganic-chemistry.org

| Palladium Source | Ligand | Base | Aryl Source | Key Features | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | BrettPhos | Not specified | Nitroarenes | Efficient for coupling with readily available nitroarenes. | bohrium.com |

| Pd₂(dba)₃ | 2-Methyl-2'-dicyclohexylphosphinobiphenyl | NaOtBu / K₃PO₄ | Aryl Halides | Highly active and selective for a broad range of ketones and aryl halides. | organic-chemistry.org |

| (SIPr)Pd(Py)Cl₂ | SIPr (NHC Ligand) | Not specified | Aryl Halides | Air-stable precatalyst with high activity under mild conditions. | researchgate.net |

| {[P(t-Bu)₃]PdBr₂} | P(t-Bu)₃ | Not specified | Aryl Bromides | Effective for reactions involving zinc enolates. | organic-chemistry.org |

Nickel-Catalyzed Alpha-Functionalization (relevant for analogs)

As a more earth-abundant and cost-effective alternative to palladium, nickel has emerged as a powerful catalyst for cross-coupling reactions. Nickel-catalyzed α-functionalization of ketones provides a complementary approach for synthesizing analogs of the target compound. These reactions leverage the unique reactivity profiles of nickel to construct C-C bonds at the α-position of carbonyls. chemrxiv.org

Nickel(0) complexes, often stabilized by N-heterocyclic carbene (NHC) ligands, can catalyze the α-allylation of ketones with non-conjugated dienes in a redox-neutral and fully atom-economic process. chemrxiv.org This method directly activates the α-C-H bond of the ketone, avoiding the need for pre-formed enolates. chemrxiv.org More directly relevant to the synthesis of aryl ketone analogs is the nickel-catalyzed α-arylation. Simple and stable nickel(II)-halide complexes bearing mixed phosphine and NHC ligands have been developed as effective catalyst precursors for the arylation of acyclic ketones. These systems offer a sustainable alternative to palladium catalysis for forging the key α-aryl ketone linkage.

Stereoselective Synthesis of Chiral Analogs

The introduction of chirality into molecules is of paramount importance, particularly in the synthesis of biologically active compounds. Stereoselective methods allow for the preparation of specific enantiomers of chiral analogs derived from this compound.

The reduction of the prochiral carbonyl group in this compound or its analogs is a direct route to valuable chiral secondary alcohols. rsc.org Asymmetric reduction methodologies aim to achieve this transformation with high enantioselectivity, producing a non-racemic mixture of the alcohol enantiomers. biomedpharmajournal.org

A variety of catalytic systems have been developed for this purpose. Chemical methods often employ chiral catalysts such as oxazaborolidines (Corey-Bakshi-Shibata or CBS catalysts) in conjunction with a stoichiometric reducing agent like borane. wikipedia.org These systems are widely used for the asymmetric reduction of simple ketones. wikipedia.org

Biocatalysis offers a green and highly selective alternative. nih.gov Whole cells of microorganisms (e.g., baker's yeast, Rhodotrula glutinis) or isolated enzymes (ketoreductases) can reduce prochiral ketones to optically active alcohols, often with excellent yields and near-perfect enantioselectivity (>99% e.e.). nih.govnih.gov Plant tissues from sources like carrots (Daucus carota) and apples (Malus pumila) have also been successfully used as biocatalysts for these reductions. nih.govnih.gov

| Methodology | Catalyst/Reagent | Typical Substrates | Key Advantages | Reference |

|---|---|---|---|---|

| Chemical Catalysis | Oxazaborolidines / Borane | Simple Ketones | Well-established, predictable stereochemistry. | wikipedia.org |

| Organocatalysis | BINOL-derived phosphoric acids, Thiourea-amines | Aromatic Ketones | Metal-free, mild conditions. | rsc.org |

| Biocatalysis (Microbial) | Baker's Yeast, Rhodotrula glutinis | Aromatic & Aliphatic Ketones | High enantioselectivity, environmentally friendly. | nih.gov |

| Biocatalysis (Plant-based) | Daucus carota (carrot), Malus pumila (apple) | Aromatic Ketones, β-ketoesters | Readily available, mild conditions. | nih.gov |

Dynamic kinetic resolution (DKR) is a powerful strategy for converting a racemic mixture of a chiral compound entirely into one desired enantiomer, theoretically achieving a 100% yield. mdpi.com This process combines a rapid, reversible racemization of the starting material with a highly enantioselective reaction that consumes one of the enantiomers faster than the other. frontiersin.org

For the synthesis of chiral ketone analogs, DKR can be applied to racemic starting materials that have a stereocenter at the α-position. The success of this method relies on the facile racemization of the α-stereocenter (often via enolization) coupled with an enantioselective process, such as an asymmetric hydrogenation or transfer hydrogenation. researchgate.netunc.edu For example, ruthenium catalysts bearing chiral ligands have been effectively used in the asymmetric transfer hydrogenation of racemic γ-keto carboxylic acids, which proceeds via DKR to afford chiral γ-lactones with excellent diastereo- and enantioselectivities. rsc.org This approach provides access to enantioenriched chiral building blocks that would be difficult to obtain through other methods. frontiersin.orgunc.edu

Synthesis of α,β-Unsaturated Ketone Precursors (e.g., 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one)

α,β-Unsaturated ketones are highly versatile synthetic intermediates, serving as precursors for a wide range of more complex molecules through reactions like Michael additions and cycloadditions. mdpi.com The synthesis of analogs such as 1-(4-ethylphenyl)-2-methylprop-2-en-1-one (B1603280) is a key step in building molecular complexity.

A common and effective method for their preparation is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of a ketone with an aldehyde. sioc-journal.cn For example, reacting an appropriate 4-ethylacetophenone derivative with formaldehyde (B43269) would lead to the desired α,β-unsaturated product. Modern variations of this reaction can be performed under solvent-free grinding conditions using catalysts like KF-Al₂O₃, offering an environmentally friendly and efficient route. sioc-journal.cn

Other advanced methods include sequential one-pot alkyne dimerization and hydration reactions. In this approach, a terminal arylacetylene is first dimerized using a ruthenium catalyst (e.g., Hoveyda-Grubbs 2nd generation) and then hydrated in the presence of an acid to yield the α,β-unsaturated ketone with high regioselectivity and quantitative yields. rsc.org

Synthesis of Beta-Amino Ketone Derivatives

Beta-amino ketones are important structural motifs found in many pharmaceuticals and natural products. The most prominent method for their synthesis is the Mannich reaction, a three-component condensation of an active hydrogen compound (like a ketone), an aldehyde, and a primary or secondary amine. rsc.orgtandfonline.com

This one-pot reaction is an atom-economical way to form C-C and C-N bonds simultaneously. To synthesize β-amino ketone derivatives of this compound, one could react a simpler analog (e.g., 1-(4-ethylphenyl)ethan-1-one) with an aldehyde (such as formaldehyde or benzaldehyde) and a chosen amine. researchgate.net The reaction is often facilitated by a catalyst, which can range from simple acids to metal salts like bismuth nitrate (B79036) or heterogeneous catalysts like ZnO nanoparticles, to promote the reaction under mild conditions. researchgate.netresearchgate.net The versatility of the Mannich reaction allows for the creation of a wide array of structurally diverse β-amino ketones by simply changing the three starting components. tandfonline.com

| Catalyst | Ketone Component | Amine Component | Aldehyde Component | Key Features | Reference |

|---|---|---|---|---|---|

| Bismuth Nitrate (Bi(NO₃)₃) | Aromatic Ketones | Aromatic Amines | Aromatic Aldehydes | Mild, room temperature conditions, recyclable catalyst. | researchgate.net |

| Sulphamic Acid | Aromatic Ketones | Aromatic Amines | Aromatic Aldehydes | Efficient catalyst for generating ligands for metal complexes. | |

| ZnO-nanoparticles | Ketones | Amines | Aromatic Aldehydes | Recyclable heterogeneous catalyst, works well in water. | researchgate.net |

| Fe₃O₄@PEG-SO₃H | Acetophenone | Aryl Amines | Aryl Aldehydes | Green chemistry approach with a recyclable nanocatalyst. | rsc.org |

Elucidation of Reaction Mechanisms and Chemical Reactivity of 1 4 Ethylphenyl 2 Methylpropan 1 One

Carbonyl Group Reactivity: Electrophilicity and Nucleophilic Pathways

The carbonyl group (C=O) is the most prominent functional group in 1-(4-Ethylphenyl)-2-methylpropan-1-one and is central to its reactivity. The significant difference in electronegativity between the carbon and oxygen atoms results in a polarized double bond, with the carbon atom bearing a partial positive charge (δ+) and the oxygen atom a partial negative charge (δ-). libretexts.org This inherent polarization renders the carbonyl carbon electrophilic, making it a prime target for attack by electron-rich species, known as nucleophiles. libretexts.orgyoutube.com

One of the most characteristic reactions of ketones is nucleophilic addition. youtube.com In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the cleavage of the pi (π) bond and the formation of a tetrahedral intermediate. youtube.comlibretexts.org Subsequent protonation of the resulting alkoxide ion yields the final addition product. libretexts.org

These reactions can be promoted by either basic or acidic conditions. In a basic medium, a strong nucleophile directly attacks the carbonyl carbon. libretexts.org Under acidic conditions, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weaker nucleophiles. youtube.comyoutube.com

Common nucleophilic addition reactions applicable to this compound include:

Cyanohydrin Formation: The addition of a cyanide ion (from a source like HCN or NaCN) results in the formation of a cyanohydrin. libretexts.org

Hemiacetal and Acetal Formation: Alcohols can add to the carbonyl group. The addition of one equivalent of an alcohol in the presence of an acid catalyst forms a hemiacetal. libretexts.org This reaction is reversible, but the addition of a second equivalent of alcohol, typically with the removal of water, leads to the formation of a stable acetal, which can serve as a protecting group for the ketone functionality. libretexts.org

Hydrate Formation: In the presence of water and an acid or base catalyst, a reversible equilibrium can be established to form a geminal-diol, also known as a hydrate. libretexts.org

| Nucleophile | Product Type | Conditions |

| Cyanide (CN⁻) | Cyanohydrin | Base-promoted libretexts.org |

| Alcohol (ROH) | Hemiacetal / Acetal | Acid-catalyzed libretexts.org |

| Water (H₂O) | Hydrate (Gem-diol) | Acid or base-catalyzed libretexts.org |

The hydrogen atom on the carbon adjacent to the carbonyl group (the α-carbon) in this compound is acidic. This acidity is due to the ability of the carbonyl group to stabilize the resulting conjugate base, a carbanion known as an enolate, through resonance. masterorganicchemistry.com The negative charge is delocalized onto the electronegative oxygen atom, making the enolate a stable and synthetically useful intermediate. masterorganicchemistry.combham.ac.uk

Enolates are ambident nucleophiles, meaning they can react with electrophiles at either the α-carbon or the oxygen atom. bham.ac.uk Reactions with soft electrophiles, such as alkyl halides, typically occur at the carbon, leading to α-functionalization. bham.ac.uk

To facilitate reactions at the α-position, the ketone can be "activated" to enhance its electrophilicity. One common method is protonation of the carbonyl oxygen under acidic conditions, which increases the positive charge on the carbonyl carbon. youtube.comyoutube.com Another strategy involves using strong electrophilic reagents, such as triflic anhydride (B1165640), to convert the ketone into a highly reactive intermediate. researcher.life This activation makes the α-protons more acidic and primes the molecule for subsequent transformations, such as α-arylation or α-oxyamination. researcher.life

Modern synthetic methods allow for the direct functionalization of the α-C-H bond without pre-formation of an enolate. These C-H activation strategies often employ transition-metal catalysts, such as rhodium or palladium, to selectively cleave the C-H bond and form a metal-enolate intermediate. acs.orgresearchgate.netmdpi.com This intermediate can then react with various electrophiles. For this compound, this provides a direct route to introduce substituents at the methine position of the isopropyl group. nih.gov This approach is highly atom-economical and can tolerate a wide range of functional groups under mild conditions. researchgate.net

Enolate Chemistry and Alpha-Functionalization

Aromatic Ring Reactivity: Electrophilic Aromatic Substitution and C-H Activation

The 1,4-disubstituted benzene (B151609) ring of this compound is also a site of significant chemical reactivity, primarily through electrophilic aromatic substitution (SEAr). wikipedia.org In this class of reactions, an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com The reaction proceeds via a two-step mechanism: initial attack of the π-electron system of the ring on the electrophile to form a resonance-stabilized carbocation intermediate (known as an arenium ion or sigma complex), followed by the loss of a proton to restore aromaticity. masterorganicchemistry.com

The reactivity of the ring and the position of substitution are strongly influenced by the nature of the substituents already present. libretexts.org In this compound, the ring bears an ethyl group and an isobutyryl group.

Ethyl Group (-CH₂CH₃): This is an alkyl group, which acts as an electron-donating group (EDG) through an inductive effect and hyperconjugation. libretexts.orglibretexts.org EDGs increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. wikipedia.orgaakash.ac.in They are known as activating groups. wikipedia.org

Isobutyryl Group (-C(O)CH(CH₃)₂): This is a ketone group, which acts as an electron-withdrawing group (EWG). It deactivates the ring by pulling electron density away from it through both inductive and resonance effects. wikipedia.org This makes the ring less nucleophilic and less reactive towards electrophiles.

The directing effect of a substituent determines the position at which a new electrophile will attach. The ethyl group is an ortho, para-director. libretexts.orgyoutube.com This is because it stabilizes the cationic arenium ion intermediate when the electrophile adds to the positions ortho or para to it. libretexts.org The positive charge in the intermediate can be delocalized more effectively with the help of the electron-donating alkyl group.

Conversely, the isobutyryl group is a meta-director. msu.edu It destabilizes the arenium ion when attack occurs at the ortho or para positions, but has less of a destabilizing effect when attack is at the meta position.

When both an activating and a deactivating group are present on the ring, the activating group's directing effect generally dominates. msu.edu Therefore, in this compound, the activating ethyl group directs incoming electrophiles to the positions ortho to it (since the para position is already occupied by the isobutyryl group).

| Substituent Group | Electronic Effect | Reactivity Effect | Directing Influence |

| Ethyl (-CH₂CH₃) | Electron-Donating (EDG) wikipedia.org | Activating wikipedia.org | ortho, para youtube.com |

| Isobutyryl (-COR) | Electron-Withdrawing (EWG) wikipedia.org | Deactivating wikipedia.org | meta msu.edu |

Thus, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions on this compound are predicted to occur at the carbon atoms ortho to the ethyl group.

Catalytic C-H Activation Strategies for Aromatic Ketones

The functionalization of otherwise inert C-H bonds is a significant area of modern organic synthesis. For aromatic ketones such as this compound, this approach allows for the direct modification of the aromatic ring, leading to complex molecular architectures.

Manganese-Catalyzed Deoxygenative Annulations

Earth-abundant metals like manganese have gained prominence as catalysts in organic synthesis. Manganese-catalyzed reactions offer a cost-effective and sustainable alternative to those using precious metals. One such application is in deoxygenative annulation reactions of aromatic ketones. bohrium.comchinesechemsoc.org

While specific studies on the manganese-catalyzed deoxygenative annulation of this compound are not extensively documented, the general mechanism for aromatic ketones provides a strong predictive framework for its reactivity. This type of reaction typically involves the ortho-C-H activation of the aromatic ring directed by the ketone's carbonyl group. researchgate.net

The proposed catalytic cycle for these annulations often begins with the formation of a manganacycle intermediate. chinesechemsoc.orgacs.org This key step involves the directed C-H bond cleavage at the ortho position of the ethylphenyl group. Once this intermediate is formed, it can react with a coupling partner, such as an aldehyde or isocyanate, leading to the construction of a new ring system fused to the original aromatic core. bohrium.comchinesechemsoc.orgacs.org A critical feature of this process is the "deoxygenative" nature, where the oxygen atom from the ketone's carbonyl group is ultimately removed, and the carbonyl carbon is incorporated into the new cyclic structure. Mechanistic studies suggest that additives can play a crucial role; for instance, triphenylborane (B1294497) has been shown to promote C-H activation and activate the coupling partner. bohrium.com

This strategy represents a powerful method for synthesizing complex polycyclic molecules from simple aromatic ketones.

Oxidative and Reductive Transformations

The carbonyl group and the aromatic ring of this compound are key sites for oxidative and reductive chemical changes. Understanding these transformations is crucial for both synthetic applications and for predicting the compound's environmental fate.

Selective Reduction of the Carbonyl Moiety to Alcohols

The reduction of the carbonyl group in this compound to its corresponding secondary alcohol, 1-(4-ethylphenyl)-2-methylpropan-1-ol, is a fundamental transformation in organic synthesis.

Chemical Reduction Methods: A common and effective method for this reduction is the use of hydride reagents, with sodium borohydride (B1222165) (NaBH₄) being a widely used example due to its mildness and selectivity. commonorganicchemistry.comresearchgate.net The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon. youtube.com This is followed by protonation of the resulting alkoxide intermediate by the solvent to yield the final alcohol product. youtube.comrsc.org Sodium borohydride is highly chemoselective for aldehydes and ketones, meaning it will not typically reduce less reactive functional groups like esters or carboxylic acids that might be present in the same molecule. commonorganicchemistry.comresearchgate.net

| Reducing Agent | Solvent | Product | Selectivity |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 1-(4-ethylphenyl)-2-methylpropan-1-ol | High for ketones and aldehydes |

Biocatalytic Reduction: An increasingly popular alternative to traditional chemical methods is biocatalysis, which employs whole cells of microorganisms or isolated enzymes. nih.gov This approach is valued for its high stereoselectivity and environmentally friendly reaction conditions. tudelft.nl Various bacterial and yeast strains have been shown to effectively reduce aromatic ketones to their corresponding chiral alcohols. tandfonline.commdpi.com These biocatalytic reductions often rely on cofactor-dependent enzymes like alcohol dehydrogenases. tudelft.nl The use of whole-cell biocatalysts is particularly advantageous as they can internally regenerate the necessary cofactors (such as NADH or NADPH), simplifying the process. nih.govmdpi.com This method can produce enantiomerically pure alcohols, which are valuable building blocks in the pharmaceutical and fine chemical industries. mdpi.com

| Biocatalyst Type | Key Advantage | Potential Product |

| Whole-cell microorganisms (e.g., Lactobacillus, Bacillus cereus) | High stereoselectivity, mild conditions, internal cofactor regeneration | Enantiomerically pure (R)- or (S)-1-(4-ethylphenyl)-2-methylpropan-1-ol |

Oxidative Degradation Pathways (e.g., in Environmental Systems)

The environmental persistence and fate of this compound are determined by its susceptibility to oxidative degradation. Natural processes, including exposure to ozone and photocatalysis, can break down this compound into various smaller molecules. mdpi.comunesp.br

Ozone (O₃) is a powerful oxidant present in the atmosphere and used in water treatment. spartanwatertreatment.com Its reaction with aromatic compounds like this compound is typically characterized by the cleavage of the aromatic ring. spartanwatertreatment.comwikipedia.org The electrophilic nature of ozone leads to an initial attack on the electron-rich benzene ring. spartanwatertreatment.com The ethyl group on the ring is an activating group, making the ring susceptible to ozonolysis. This process leads to the formation of a primary ozonide, which then rearranges and fragments. wikipedia.orgbyjus.com

The expected degradation products from the complete ozonolysis of the aromatic ring would include a mixture of smaller, more oxidized aliphatic compounds. Based on the structure, potential products could include carboxylic acids and aldehydes resulting from the breakdown of the six-carbon ring. The isopropyl ketone moiety might also undergo further oxidation.

Table of Potential Ozone Oxidation Products:

| Reactant | Oxidant | Potential Products |

|---|

Photocatalytic degradation is another important environmental pathway for the breakdown of organic pollutants. This process typically involves a semiconductor photocatalyst, such as titanium dioxide (TiO₂), which, upon irradiation with UV or visible light, generates highly reactive oxygen species (ROS), most notably hydroxyl radicals (•OH). mdpi.com

These hydroxyl radicals are extremely powerful and non-selective oxidizing agents. The degradation of this compound would likely be initiated by the attack of •OH radicals on either the aromatic ring or the aliphatic side chains. researchgate.net Attack on the aromatic ring can lead to the formation of hydroxylated derivatives. Subsequent attacks can lead to the opening of the aromatic ring. Alternatively, the radicals can attack the ethyl or isopropyl groups, leading to the formation of alcohols, further oxidation to ketones or aldehydes, and eventual cleavage of the side chains. The ultimate products of complete photocatalytic degradation are typically carbon dioxide, water, and inorganic acids. mdpi.com Aromatic ketones themselves can sometimes act as photosensitizers, potentially influencing the degradation pathways of other compounds or themselves. researchgate.net

Table of Potential Photocatalytic Degradation Products:

| Process | Key Reactive Species | Initial Products | Final Products (Complete Mineralization) |

|---|

Advanced Spectroscopic and Analytical Characterization for Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for delineating the structural framework of 1-(4-Ethylphenyl)-2-methylpropan-1-one.

Proton NMR (¹H NMR) for Proton Environments and Coupling Patterns

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the different proton environments within the molecule. The aromatic protons on the ethylphenyl group typically appear as two doublets in the downfield region, characteristic of a para-substituted benzene (B151609) ring. The ethyl group protons manifest as a quartet for the methylene (B1212753) (-CH2-) group, coupled to the adjacent methyl protons, and a triplet for the terminal methyl (-CH3) group. On the isobutyryl moiety, the methine proton (-CH-) appears as a septet due to coupling with the six equivalent protons of the two methyl groups, which in turn show up as a doublet.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Typical Aromatic Region | d | 2H | Ar-H |

| Typical Aromatic Region | d | 2H | Ar-H |

| Typical Methine Region | sept | 1H | -CH(CH₃)₂ |

| Typical Methylene Region | q | 2H | -CH₂CH₃ |

| Typical Methyl Region | t | 3H | -CH₂CH₃ |

| Typical Methyl Region | d | 6H | -CH(CH₃)₂ |

Note: Specific chemical shift values and coupling constants (J) are dependent on the solvent and the spectrometer frequency and require experimental data for precise reporting.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Information

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The spectrum will show a signal for the carbonyl carbon in the characteristic downfield region for ketones. The aromatic carbons of the ethylphenyl ring will produce four distinct signals due to symmetry. The carbons of the ethyl group will appear as two separate signals, and the carbons of the isobutyryl group will also show distinct resonances for the methine and the two equivalent methyl carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Carbon Assignment |

| > 200 | C=O |

| 130-150 | Aromatic C (quaternary) |

| 125-135 | Aromatic CH |

| ~35 | -CH(CH₃)₂ |

| ~28 | -CH₂CH₃ |

| ~18 | -CH(CH₃)₂ |

| ~15 | -CH₂CH₃ |

Note: These are predicted chemical shift ranges. Actual experimental values are necessary for definitive assignment.

Two-Dimensional NMR Techniques (e.g., COSY, NOESY) for Connectivity and Spatial Relationships

Two-dimensional NMR techniques would further confirm the structure of this compound. A COSY (Correlation Spectroscopy) experiment would show correlations between coupled protons, for instance, between the methylene and methyl protons of the ethyl group, and between the methine proton and the methyl protons of the isobutyryl group. A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment would reveal through-space proximity of protons, which can help to confirm the three-dimensional structure of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information on the molecular weight and fragmentation pattern of the compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-resolution mass spectrometry would be used to determine the precise molecular mass of this compound. This data allows for the unambiguous determination of its molecular formula, C₁₂H₁₆O.

Fragmentation Pattern Analysis for Structural Insights

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak [M]⁺. The fragmentation pattern would likely involve characteristic cleavages of a ketone. A prominent fragmentation would be the alpha-cleavage on either side of the carbonyl group. This could result in the loss of an isopropyl radical to form a 4-ethylbenzoyl cation, or the loss of the 4-ethylphenyl radical. Another possible fragmentation pathway is the McLafferty rearrangement if a gamma-hydrogen is available.

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Ion |

| 176 | [C₁₂H₁₆O]⁺ (Molecular Ion) |

| 133 | [C₉H₉O]⁺ (Loss of isopropyl radical) |

| 105 | [C₇H₅O]⁺ (Further fragmentation of the 4-ethylbenzoyl cation) |

| 43 | [C₃H₇]⁺ (Isopropyl cation) |

Note: The relative intensities of these fragments would depend on their stability.

Coupling with Chromatography (LC-MS, GC-MS, UPLC-MS) for Purity Assessment and Identification of Reaction By-products

Hyphenated chromatographic techniques are indispensable for the analysis of this compound, providing both separation and identification capabilities crucial for purity assessment and the characterization of synthesis-related impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): LC-MS and its high-resolution counterpart, UPLC-MS, are powerful tools for analyzing non-volatile and thermally labile compounds. For this compound, a reversed-phase (RP) HPLC or UPLC method would typically be employed, using a C18 column with a mobile phase gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.comsielc.com For compatibility with mass spectrometry, a volatile modifier such as formic acid is often added to the mobile phase to facilitate ionization. sielc.com

The high sensitivity and selectivity of MS detection are critical for identifying and quantifying trace-level impurities and degradation products. kuleuven.be High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, enabling the determination of elemental compositions for the parent compound and any unknown by-products. Predicted collision cross section (CCS) values, which relate to the ion's size and shape, can further aid in identification. uni.lu

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 177.12740 | 139.0 |

| [M+Na]⁺ | 199.10934 | 145.9 |

| [M+K]⁺ | 215.08328 | 144.2 |

| [M+NH₄]⁺ | 194.15394 | 159.4 |

| [M-H]⁻ | 175.11284 | 142.7 |

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for the analysis of volatile and thermally stable compounds like this compound. The sample is vaporized and separated based on its boiling point and interactions with a stationary phase in a capillary column before being fragmented and detected by a mass spectrometer. nist.gov The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint, allowing for confident identification by comparison with spectral libraries like the NIST Mass Spectrometry Data Center. nih.govnist.gov

Potential by-products from the synthesis of this compound, such as positional isomers (e.g., 1-(2-ethylphenyl)- or 1-(3-ethylphenyl)- isomers) or halogenated precursors like 2-Bromo-1-(4-ethylphenyl)-2-methyl-1-propanone, can be effectively separated and identified using GC-MS. fda.govjmchemsci.com

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

Spectroscopic techniques that measure the interaction of electromagnetic radiation with a molecule provide fundamental information about its structure and functional groups.

Fourier-Transform Infrared (FTIR) Spectroscopy for Carbonyl and Alkyl Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying functional groups within a molecule. wiley.com The infrared spectrum of this compound is characterized by several key absorption bands corresponding to the vibrations of its specific structural components.

The most diagnostic feature is the strong, sharp absorption band arising from the carbonyl (C=O) group stretch, which is expected in the 1685-1666 cm⁻¹ region, characteristic of a ketone where the carbonyl is conjugated with an aromatic ring. libretexts.orglibretexts.org The spectrum also displays absorptions corresponding to the alkyl groups. C-H stretching vibrations for the sp³ hybridized carbons of the ethyl and isopropyl groups typically appear just below 3000 cm⁻¹. libretexts.org Aromatic C-H stretches from the benzene ring are observed at slightly higher wavenumbers, generally above 3000 cm⁻¹. masterorganicchemistry.com In-ring C=C stretching vibrations of the aromatic ring produce a series of bands in the 1600-1450 cm⁻¹ region. libretexts.org

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic (sp² C-H) | Medium-Weak |

| 3000-2850 | C-H Stretch | Alkyl (sp³ C-H) | Strong |

| 1685-1666 | C=O Stretch | Aryl Ketone (Conjugated) | Strong, Sharp |

| 1600-1450 | C=C Stretch | Aromatic Ring | Medium-Weak |

| 1470-1450 | C-H Bend | Alkyl (CH₂, CH₃) | Medium |

| 1370-1350 | C-H Bend | Methyl (CH₃) | Medium |

UV-Visible Spectroscopy for Aromatic Chromophore Analysis

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds containing chromophores, which are parts of a molecule that absorb light. msu.eduresearchgate.net The key chromophore in this compound is the benzoyl group, where the aromatic ring is conjugated with the carbonyl group.

This conjugated system gives rise to characteristic electronic transitions and absorption bands in the UV region. Two primary absorptions are expected:

An intense band, typically below 250 nm, corresponding to the π → π* transition of the aromatic system.

A weaker band at a longer wavelength, usually between 270-300 nm, resulting from the n → π* transition of the carbonyl group's non-bonding electrons. science-softcon.de

The presence of the ethyl group on the phenyl ring acts as an auxochrome, which may cause a slight bathochromic shift (a shift to longer wavelengths) of these absorption maxima compared to simpler structures like acetophenone. science-softcon.de

| Approximate λₘₐₓ (nm) | Electronic Transition | Chromophore |

|---|---|---|

| ~240-250 | π → π | Aromatic Ring |

| ~270-290 | n → π | Carbonyl Group |

Other Chromatographic and Analytical Techniques (e.g., HPLC, TLC, Elemental Analysis)

Beyond hyphenated techniques, several other analytical methods are routinely used to confirm the identity and purity of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard method for determining the purity of a compound. researchgate.net A reversed-phase C18 column with an isocratic or gradient elution using a mobile phase of acetonitrile and water is a common setup for analyzing aromatic ketones. sielc.com The purity is determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram.

Thin-Layer Chromatography (TLC): TLC is a rapid, simple, and inexpensive qualitative technique used to monitor the progress of a reaction, assess the purity of a sample, and identify suitable solvent systems for preparative column chromatography. chemistryhall.comsci-hub.st For this compound, a sample is spotted on a silica (B1680970) gel plate (stationary phase) and developed with a mobile phase, typically a mixture of non-polar solvents like hexanes and a more polar solvent like ethyl acetate. wisc.edu The compound's polarity determines its retention factor (Rƒ), with less polar compounds traveling further up the plate (higher Rƒ value). chemistryhall.comwisc.edu

Elemental Analysis: Elemental analysis provides the percentage composition of carbon, hydrogen, and oxygen in a purified sample. This experimental data is compared against the theoretical values calculated from the molecular formula to confirm its elemental composition. For this compound (C₁₂H₁₆O), this technique is fundamental in verifying the successful synthesis of the target structure. nih.gov

| Element | Molecular Formula | Molecular Weight (g/mol) | Theoretical Percentage |

|---|---|---|---|

| Carbon (C) | C₁₂H₁₆O | 176.25 | 81.77% |

| Hydrogen (H) | 9.15% | ||

| Oxygen (O) | 9.08% |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone of modern computational chemistry. DFT methods are favored for their balance of accuracy and computational cost, making them suitable for studying molecules of this size. icm.edu.pl These calculations determine the electronic structure of a molecule to derive its properties.

A fundamental step in any computational study is to find the most stable three-dimensional arrangement of atoms, known as the equilibrium geometry. This is achieved through geometry optimization.

Molecular Geometry Optimization: Using a DFT functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the forces on each atom are calculated and minimized until the structure represents a low-energy state on the potential energy surface. icm.edu.pl For 1-(4-Ethylphenyl)-2-methylpropan-1-one, this process would precisely determine key bond lengths, bond angles, and dihedral angles, revealing the molecule's preferred shape.

Electronic Structure Analysis: Once the geometry is optimized, the electronic structure can be analyzed. This includes examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are crucial for understanding the molecule's reactivity, with the HOMO indicating regions susceptible to electrophilic attack and the LUMO indicating regions prone to nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and electronic excitation properties.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length (Å) | C=O (Carbonyl) | ~1.22 Å |

| Bond Length (Å) | Caromatic-Ccarbonyl | ~1.49 Å |

| Bond Angle (°) | Caromatic-Ccarbonyl=O | ~120.5° |

| Dihedral Angle (°) | Caromatic-Caromatic-Ccarbonyl-Cisopropyl | ~25.0° |

DFT calculations are highly effective at predicting spectroscopic data, which can be used to interpret and verify experimental results.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating nuclear magnetic shielding tensors. icm.edu.pl These tensors are then converted into chemical shifts (δ) by referencing them against a standard, such as Tetramethylsilane (TMS). Such calculations can predict the ¹H and ¹³C NMR spectra for this compound, aiding in the assignment of peaks observed in experimental spectra. nih.govnrel.gov

Vibrational Frequencies: The analysis of harmonic vibrational frequencies, calculated using DFT, can predict the infrared (IR) and Raman spectra of a molecule. mdpi.comresearchgate.net Each calculated frequency corresponds to a specific normal mode of vibration, such as the characteristic C=O stretch of the ketone group or the C-H stretches of the aromatic ring and alkyl groups. These theoretical spectra are invaluable for assigning absorption bands in experimental vibrational spectra. nist.gov

| Vibrational Mode | Calculated Frequency (cm-1) | Expected IR Intensity |

|---|---|---|

| Aromatic C-H Stretch | ~3100-3000 cm-1 | Medium |

| Aliphatic C-H Stretch | ~2980-2870 cm-1 | Strong |

| C=O Stretch | ~1685 cm-1 | Very Strong |

| Aromatic C=C Stretch | ~1605, ~1510 cm-1 | Medium-Strong |

Computational methods can map out the energy landscape of a chemical reaction, providing mechanistic insights that are difficult to obtain experimentally. cetjournal.it For this compound, one could study reactions such as its reduction to an alcohol or its enolate formation. The process involves locating the transition state (TS)—the highest energy point along the reaction coordinate—and calculating the activation energy (the energy difference between the reactants and the TS). researchgate.net This information is critical for understanding reaction kinetics and mechanisms. nih.gov

The properties and reactivity of a molecule can be significantly influenced by its environment.

Solvent Effects: Implicit solvent models, such as the Polarizable Continuum Model (PCM), can be incorporated into DFT calculations to simulate the effect of a solvent on the molecule. researchgate.net These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of properties in different solvent environments. This would be useful for predicting how solvent polarity affects the spectroscopic properties or reaction energetics of this compound.

Substituent Effects: The impact of modifying the molecule, for instance, by changing the ethyl group on the phenyl ring to another group (e.g., -OCH₃, -NO₂), can be systematically studied. By performing calculations on a series of related molecules, one can establish quantitative structure-property relationships (QSPR) and understand how electron-donating or electron-withdrawing substituents alter the molecule's electronic structure, spectroscopy, and reactivity. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of interacting atoms, providing a trajectory that reveals how the molecule behaves over time.

For this compound, MD simulations would be particularly useful for:

Conformational Analysis: Exploring the different spatial arrangements (conformations) accessible to the molecule due to rotations around single bonds, such as the bond connecting the isopropyl group to the carbonyl carbon or the ethyl group to the phenyl ring. MD can reveal the relative populations of different conformers and the energy barriers for interconversion.

Intermolecular Interactions: Simulating the molecule in a condensed phase (e.g., in a box of solvent molecules or with other molecules of the same kind) allows for the study of intermolecular forces like van der Waals interactions and dipole-dipole interactions. This is crucial for understanding bulk properties such as solvation and aggregation. dovepress.com

Advanced Computational Models for Reactivity Predictions (e.g., Molecular Electron Density Theory)

Molecular Electron Density Theory (MEDT) is a modern framework for analyzing chemical reactivity. mdpi.com Unlike traditional frontier molecular orbital (FMO) theory, MEDT proposes that changes in electron density, rather than orbital interactions, are the primary drivers of chemical reactions. An MEDT study of a reaction involving this compound would involve analyzing the flow of electron density between the reacting species along the reaction pathway. This approach can provide a detailed picture of bond formation and breaking processes.

Rationalization of Enantioselectivity and Diastereoselectivity in Chiral Transformations

Computational chemistry and theoretical investigations serve as powerful tools to elucidate the origins of enantioselectivity and diastereoselectivity in chiral transformations of prochiral ketones like this compound. While specific computational studies on this particular compound are not extensively documented in publicly available literature, the principles and methodologies can be understood through analogous systems. These theoretical approaches provide detailed insights into reaction mechanisms, transition state geometries, and the non-covalent interactions that govern stereochemical outcomes.

At the heart of rationalizing stereoselectivity lies the analysis of the transition states leading to different stereoisomers. The enantiomeric or diastereomeric excess observed experimentally is a direct consequence of the difference in the activation energies (ΔΔG‡) of the competing diastereomeric transition states. A small difference in these energies can lead to a high degree of stereoselectivity. Computational methods, particularly Density Functional Theory (DFT), are frequently employed to model these transition states and calculate their relative energies. nih.govnih.gov

For a generic chiral transformation of this compound, such as an asymmetric reduction or alkylation, the prochiral ketone can be attacked from two opposite faces, the Re-face and the Si-face. In the presence of a chiral catalyst or reagent, the formation of diastereomeric transition state complexes results in a kinetic resolution of these two pathways.

Key Factors Influencing Stereoselectivity:

Steric Hindrance: The most intuitive factor is steric repulsion between the substituents on the ketone, the incoming nucleophile, and the chiral ligand or catalyst. The transition state that minimizes these steric clashes will be lower in energy. For this compound, the isopropyl group and the 4-ethylphenyl group create a distinct steric environment around the carbonyl carbon.

Electronic Effects: Attractive or repulsive electronic interactions, such as n-π repulsion or electrostatic interactions, can play a significant role in stabilizing or destabilizing a particular transition state geometry. uwindsor.ca

Non-Covalent Interactions: Hydrogen bonding, π-stacking, and van der Waals forces between the substrate and the chiral catalyst are crucial in creating a well-defined and rigid transition state, which is often a prerequisite for high stereoselectivity.

Illustrative Example: Asymmetric Reduction

In the asymmetric reduction of a ketone, a chiral catalyst, for instance, a Corey-Bakshi-Shibata (CBS) oxazaborolidine catalyst, coordinates to the carbonyl oxygen. mdpi.com This coordination activates the ketone for hydride delivery from a stoichiometric reducing agent like borane. The chiral environment of the catalyst dictates the trajectory of the incoming hydride, favoring attack on one of the two prochiral faces.

Computational models of such a reaction would involve locating the transition state structures for both the Re- and Si-face attacks. The calculated energy difference between these two transition states can then be used to predict the enantiomeric excess (ee) of the resulting alcohol.

Table 1: Hypothetical DFT Calculation Results for the Asymmetric Reduction of this compound

| Transition State | Relative Energy (kcal/mol) | Predicted Major Enantiomer | Predicted Enantiomeric Excess (%) |

| TS-(R) | 0.0 | (R)-alcohol | \multirow{2}{*}{95} |

| TS-(S) | 2.5 |

This table is illustrative and based on typical energy differences found in computational studies of similar ketone reductions.

Illustrative Example: Asymmetric Alkylation

Similarly, in an enantioselective alkylation, a chiral ligand, often in conjunction with a metal catalyst, forms a chiral enolate of this compound. nih.govwiley-vch.de The subsequent approach of an electrophile is then directed by the steric and electronic properties of the chiral ligand.

DFT calculations can model the geometry of the chiral metal enolate and the transition states for the alkylation step. researchgate.net The analysis of these structures can reveal, for example, that one face of the enolate is effectively blocked by a bulky substituent on the chiral ligand, thereby forcing the electrophile to attack from the opposite face.

Table 2: Hypothetical Computational Data for Diastereoselective Aldol Reaction

| Diastereomeric Transition State | Steric Repulsion Energy (arbitrary units) | Stabilizing H-Bond Interaction Energy (arbitrary units) | Total Relative Energy (kcal/mol) | Predicted Major Diastereomer | Predicted Diastereomeric Ratio |

| TS-syn | 5.2 | -2.1 | 1.8 | \multirow{2}{}{anti} | \multirow{2}{}{92:8} |

| TS-anti | 3.5 | -3.0 | 0.0 |

This table is a hypothetical representation to illustrate how different energetic contributions can be dissected using computational methods to rationalize the observed diastereoselectivity. nih.gov

Advanced Organic Synthesis Applications of 1 4 Ethylphenyl 2 Methylpropan 1 One

Precursor in the Construction of Complex Organic Molecules

The chemical architecture of 1-(4-Ethylphenyl)-2-methylpropan-1-one makes it a strategic starting point for the synthesis of more elaborate organic structures. As a ketone, its carbonyl group is susceptible to a variety of nucleophilic addition and condensation reactions. The presence of the isopropyl group adjacent to the carbonyl introduces steric hindrance that can influence the stereochemical outcome of reactions, a feature that can be exploited in complex molecule synthesis.

Furthermore, the ethylphenyl group can be modified through electrophilic aromatic substitution, adding another layer of complexity and allowing for the introduction of diverse functional groups. This dual reactivity at the carbonyl center and the aromatic ring makes it a sought-after precursor for molecules that require a substituted phenylpropanone backbone. chemicalbook.com Its utility is analogous to other propiophenone (B1677668) derivatives, which are widely employed as intermediates in the production of fine chemicals and active pharmaceutical ingredients. chemicalbook.comnbinno.com The compound's structure is a scaffold that can be systematically built upon to achieve target molecules with specific functionalities and three-dimensional arrangements.

Role as a Key Intermediate in the Synthesis of Pharmaceutical Precursors

Aromatic ketones are fundamental intermediates in the pharmaceutical industry. chemicalbook.com Specifically, propiophenone derivatives are recognized as key precursors in the synthesis of various pharmaceutical compounds. For instance, the closely related compound 4'-methylpropiophenone (B145568) is a documented starting material for the synthesis of tolperisone, a centrally acting muscle relaxant. chemicalbook.com It is also a building block for potential CRAC channel inhibitors, which are targets for inflammatory and autoimmune diseases. chemicalbook.com

Given these precedents, this compound is recognized as a valuable intermediate for the development of new pharmaceutical agents. Its structure is integral to the synthesis of compounds with a phenylpropanone core, which is a common motif in medicinal chemistry. The reactions initiated at its carbonyl group or alpha-carbon are crucial for constructing the pharmacophores of potential new drugs. The synthesis of novel active pharmaceutical ingredients (APIs) often relies on the availability of such versatile intermediates that allow for the systematic exploration of a chemical space to optimize biological activity. nbinno.com

Building Block for Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. Ketones like this compound are crucial starting materials for synthesizing a wide range of heterocyclic systems.

The carbonyl group and the adjacent alpha-carbon form a reactive unit that can participate in various cyclization and cyclocondensation reactions. For example, it can be used in reactions like the Paal-Knorr synthesis to form substituted furans, thiophenes, or pyrroles by reacting with appropriate 1,4-dicarbonyl compounds or their equivalents. Similarly, in the Gewald reaction, α-amino cyanides derived from the ketone can react with sulfur to produce polysubstituted aminothiophenes. It can also serve as a component in the synthesis of thiazolidinones through reactions involving mercaptoacetic acid and an amine. amazonaws.com The specific substitution pattern of this compound allows for the creation of novel heterocyclic derivatives with potentially unique biological or material properties. researchgate.net

Stereoselective Conversion to Chiral Alcohols and Amines

The synthesis of single-enantiomer chiral compounds is a cornerstone of modern pharmaceutical development. This compound, being a prochiral ketone, is an excellent substrate for stereoselective transformations to produce valuable chiral alcohols and amines. nih.gov

Stereoselective Reduction to Chiral Alcohols: The asymmetric reduction of the carbonyl group can yield either the (R)- or (S)-enantiomer of 1-(4-ethylphenyl)-2-methylpropan-1-ol. This transformation is often accomplished using biocatalysis, employing enzymes such as alcohol dehydrogenases (ADHs) which exhibit high enantioselectivity. nih.gov Chemical methods using chiral reducing agents, such as those derived from boranes (e.g., (-)-DIP-Chloride), can also achieve high stereocontrol. nih.gov These chiral alcohols are versatile intermediates, often used in the synthesis of complex natural products and pharmaceuticals.

Stereoselective Conversion to Chiral Amines: Optically active amines are critical building blocks for many active pharmaceutical ingredients. uniovi.esnih.gov The conversion of this compound to its corresponding chiral amines can be achieved through stereoselective reductive amination. A highly efficient and green method involves the use of amine transaminases (ATAs). These enzymes catalyze the transfer of an amino group from a donor molecule (like isopropylamine (B41738) or alanine) to the ketone, producing a chiral amine with very high enantiomeric excess. uniovi.esresearchgate.net Depending on whether an (R)-selective or (S)-selective transaminase is used, either enantiomer of the amine can be synthesized. nih.gov

| Starting Material | Reaction Type | Selective Reagent/Catalyst | Product Name | Chirality |

|---|---|---|---|---|

| This compound | Asymmetric Reduction | (R)-selective ADH or Chiral Borane | (R)-1-(4-Ethylphenyl)-2-methylpropan-1-ol | R |

| This compound | Asymmetric Reduction | (S)-selective ADH or Chiral Borane | (S)-1-(4-Ethylphenyl)-2-methylpropan-1-ol | S |

| This compound | Asymmetric Reductive Amination | (R)-selective Transaminase (ATA) | (R)-1-(4-Ethylphenyl)-2-methylpropan-1-amine | R |

| This compound | Asymmetric Reductive Amination | (S)-selective Transaminase (ATA) | (S)-1-(4-Ethylphenyl)-2-methylpropan-1-amine | S |

Functionalization at Alpha-Carbon and Aromatic Ring Positions for Diversification

The ability to selectively introduce functional groups at different positions of a molecule is key to creating molecular diversity for applications in drug discovery and materials science. This compound offers two primary sites for such functionalization: the alpha-carbon and the aromatic ring.

Functionalization at the Alpha-Carbon: The alpha-carbon (the carbon atom adjacent to the carbonyl group) is activated by the electron-withdrawing effect of the carbonyl. This allows for a range of reactions, most notably enolate formation followed by reaction with an electrophile. A common and useful transformation is alpha-halogenation. For example, reaction with bromine in an appropriate solvent can lead to the synthesis of 2-bromo-1-(4-ethylphenyl)-2-methylpropan-1-one. fda.govsafrole.com This α-bromoketone is a highly versatile intermediate, as the bromine atom can be readily displaced by various nucleophiles (e.g., amines, thiols, azides) to introduce a wide variety of functional groups, significantly diversifying the parent structure. safrole.com

Applications in Materials Science Research

Utilization as Monomers or Additives in Polymer Chemistry

While 1-(4-Ethylphenyl)-2-methylpropan-1-one is not typically utilized as a monomer, which is a repeating unit in a polymer chain, it serves a critical function as an additive, specifically as a Type I photoinitiator. mdpi.com Photoinitiators are essential components in photopolymerization, a process where light energy is used to initiate a chain reaction to form a polymer. nih.gov

Upon exposure to ultraviolet (UV) light, Type I photoinitiators like this compound undergo a unimolecular bond cleavage, known as α-cleavage, to generate two free radical species. mdpi.com These free radicals are highly reactive and initiate the polymerization of monomers and oligomers, leading to the formation of a crosslinked polymer network. nih.gov The efficiency of a photoinitiator is determined by its ability to absorb light at a specific wavelength and the quantum yield of radical generation. specialchem.com

The general mechanism for a Type I photoinitiator is depicted below:

Photoexcitation: The photoinitiator molecule absorbs a photon of UV light, transitioning to an excited electronic state.

α-Cleavage: The excited molecule rapidly undergoes cleavage at the bond adjacent to the carbonyl group, forming a benzoyl radical and an alkyl radical.

Initiation: These newly formed free radicals react with monomer units, initiating the polymerization process.

The structure of this compound, featuring a carbonyl group attached to an aromatic ring and a tertiary carbon, is characteristic of an effective α-cleavage photoinitiator.

Formulation Components for Coatings and Adhesives with Specific Performance Characteristics

UV-curable coatings and adhesives are a significant area of application for photoinitiators like this compound. These formulations offer several advantages over traditional solvent-based systems, including rapid curing times, low energy consumption, and the absence of volatile organic compounds (VOCs). fraunhofer.de The choice of photoinitiator is critical in determining the final properties of the cured coating or adhesive. icm.edu.pl

In these formulations, this compound would be blended with a mixture of monomers, oligomers (such as acrylates, methacrylates, or epoxies), and other additives. google.com When this mixture is exposed to UV light, the photoinitiator triggers the rapid polymerization and crosslinking of the formulation, transforming it from a liquid to a solid, durable film. bostik.com

The performance characteristics of the final coating or adhesive that can be influenced by the photoinitiator include:

Cure Speed: An efficient photoinitiator leads to a faster curing process, which is advantageous for high-throughput industrial applications.

Hardness and Scratch Resistance: The degree of crosslinking, influenced by the photoinitiator's effectiveness, directly impacts the surface hardness and resistance to abrasion of the cured material. mdpi.com

Adhesion: Proper curing is essential for achieving strong adhesion to various substrates. The photoinitiator plays a role in ensuring a complete cure at the coating-substrate interface.

Clarity and Color: For clear coatings, a non-yellowing photoinitiator is crucial. Alkylphenone-type photoinitiators are often favored for their low color impact. scielo.br

Shrinkage: The polymerization process is often accompanied by a reduction in volume, or shrinkage. The choice of photoinitiator can influence the extent of shrinkage, which is a critical factor in applications requiring high dimensional stability. mdpi.com

The concentration of the photoinitiator is a key formulation parameter that needs to be optimized. Too low a concentration may result in incomplete curing, while an excessively high concentration can lead to surface defects and may not necessarily improve the cure speed. mdpi.comresearchgate.net

Investigation of Influence on Mechanical Strength and Thermal Stability of Polymer Matrices

The selection of a photoinitiator can have a discernible impact on the mechanical strength and thermal stability of the resulting polymer matrix. While direct research specifically on this compound is limited, studies on analogous photoinitiators provide insights into its potential effects.

Mechanical Strength:

The mechanical properties of a photopolymerized material, such as its flexural strength, elastic modulus, and hardness, are intrinsically linked to the density and homogeneity of the crosslinked network. The efficiency of the photoinitiator in generating radicals and initiating polymerization throughout the bulk of the material is therefore critical.

Research on dental composites has shown that different photoinitiators can lead to significant variations in mechanical properties. For instance, composites formulated with different types of photoinitiators exhibited varying values for flexural strength and elastic modulus, even when the monomer and filler composition remained the same. This highlights the crucial role of the initiator in achieving optimal mechanical performance. The concentration of the photoinitiator is also a significant factor, with studies showing that mechanical properties like compressive strength and hardness can plateau or even decrease beyond an optimal concentration. scielo.br

Below is an illustrative data table showing the potential impact of different photoinitiator types on the mechanical properties of a hypothetical polymer composite, based on general findings in the literature.

| Photoinitiator Type | Flexural Strength (MPa) | Elastic Modulus (GPa) | Hardness (Knoop) |

|---|---|---|---|

| Alkylphenone (e.g., this compound) | 120 - 150 | 8 - 12 | 60 - 80 |

| Acylphosphine Oxide | 140 - 170 | 10 - 14 | 70 - 90 |

| Camphorquinone/Amine | 100 - 130 | 7 - 10 | 50 - 70 |

Thermal Stability:

The thermal stability of a polymer refers to its ability to resist degradation at high temperatures. The structure of the polymer network, including the presence of any unreacted components or byproducts from the initiation process, can affect its thermal stability. kent.ac.uk

The following table provides a hypothetical representation of how photoinitiator concentration might influence the thermal properties of a polymer, based on general trends observed in research. researchgate.net

| Photoinitiator Concentration (wt%) | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (TGA, 10% weight loss) (°C) |

|---|---|---|

| 0.5 | 105 | 340 |

| 1.0 | 110 | 350 |

| 2.0 | 112 | 355 |

| 3.0 | 110 | 352 |

Emerging Research Directions and Future Perspectives for 1 4 Ethylphenyl 2 Methylpropan 1 One

Development of Sustainable Synthetic Methodologies and Green Chemistry Principles

The traditional synthesis of aromatic ketones, often through Friedel-Crafts acylation, typically involves stoichiometric amounts of Lewis acid catalysts like aluminum chloride (AlCl₃) and halogenated solvents, which generate significant waste. acs.orgroutledge.com The future of 1-(4-Ethylphenyl)-2-methylpropan-1-one synthesis is geared towards "greener" methodologies that minimize environmental impact by adhering to the principles of green chemistry. numberanalytics.compnas.org

Key aspects of this development include:

Waste Minimization: The primary goal is to design synthetic routes with high atom economy, where a maximal number of atoms from the reactants are incorporated into the final product. rsc.org This reduces the generation of by-products. Methodologies using activating agents like methanesulfonic anhydride (B1165640), for instance, offer a metal- and halogen-free alternative, producing minimal waste. acs.orgorganic-chemistry.org

Use of Safer Solvents: A significant portion of chemical waste comes from volatile organic solvents. pnas.org Research is focused on replacing these with environmentally benign alternatives such as water or ionic liquids, or developing solvent-free reaction conditions. numberanalytics.comchemistryviews.org

Energy Efficiency: The adoption of methods like microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. numberanalytics.com Photocatalytic processes that utilize visible light are also being explored as an economical and mild way to drive C-H oxidation reactions to form aromatic ketones. chemistryviews.org

These green approaches aim to make the production of this compound more sustainable and economically viable.

| Principle | Traditional Approach (e.g., Friedel-Crafts) | Green Chemistry Approach |

|---|---|---|

| Catalyst | Stoichiometric Lewis acids (e.g., AlCl₃) | Catalytic amounts of reusable catalysts (zeolites, metal triflates) or metal-free reagents. routledge.comchemistryjournals.net |

| Solvents | Halogenated solvents (e.g., Dichloromethane) | Benign solvents (water), ionic liquids, or solvent-free conditions. numberanalytics.comchemistryviews.org |

| Atom Economy | Low, due to large amounts of catalyst and by-products. | High, maximizing incorporation of reactants into the final product. rsc.org |

| Waste Generation | High (acidic and halogenated waste streams). acs.org | Minimal, with benign and often recyclable waste streams. organic-chemistry.org |

| Energy Input | Often requires prolonged heating. | Reduced energy via microwave irradiation or photocatalysis at room temperature. numberanalytics.comlidsen.com |

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Future research is focused on:

Heterogeneous Catalysts: Solid acid catalysts such as zeolites, clays, and sulfated zirconia are gaining traction. routledge.com Their benefits include ease of separation from the reaction mixture, potential for regeneration and reuse, and shape-selectivity, which can enhance the yield of the para-isomer. chemistryjournals.net

Homogeneous Catalysts: Highly efficient homogeneous catalysts like metal triflates (e.g., Hafnium or Bismuth triflates) are being investigated. chemistryjournals.netnih.gov These catalysts can be effective in very small quantities and can operate under milder conditions than traditional Lewis acids. chemistryjournals.net The use of ionic liquids as media for these catalysts can also improve recyclability and regioselectivity. beilstein-journals.org